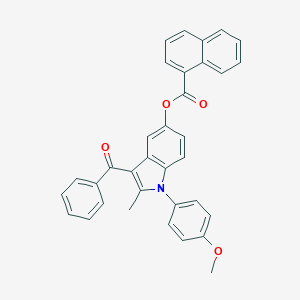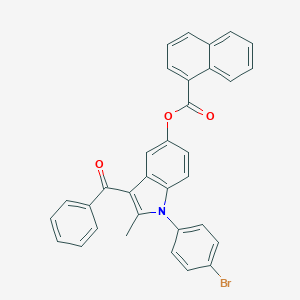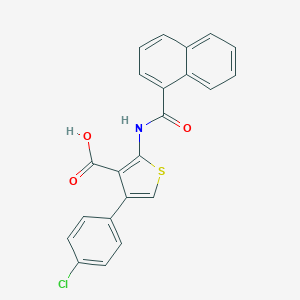![molecular formula C19H18ClNO2 B376402 1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone CAS No. 342383-29-3](/img/structure/B376402.png)
1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone involves several steps, typically starting with the preparation of the indole core. Common synthetic routes include the Fischer indole synthesis and the Bartoli indole synthesis . Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Major Products: The major products formed depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone can be compared to other indole derivatives such as:
1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone: Similar structure but with a hydroxyl group instead of an ethoxy group.
1-[1-(3-chlorophenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone: Contains a methoxy group, which may alter its biological activity and chemical reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Properties
CAS No. |
342383-29-3 |
|---|---|
Molecular Formula |
C19H18ClNO2 |
Molecular Weight |
327.8g/mol |
IUPAC Name |
1-[1-(3-chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone |
InChI |
InChI=1S/C19H18ClNO2/c1-4-23-16-8-9-18-17(11-16)19(13(3)22)12(2)21(18)15-7-5-6-14(20)10-15/h5-11H,4H2,1-3H3 |
InChI Key |
DOLCMKRZEICASR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B376320.png)
![5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B376326.png)


![1-{5-hydroxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B376331.png)
![5-(4-chlorophenyl)-2-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376332.png)
![2-(4-tert-butylphenyl)-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376334.png)

![5-(4-chlorophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376336.png)
![2-(2-chlorophenyl)-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376337.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376339.png)
![3,5-bis(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376340.png)
![5-(4-chlorophenyl)-2-(1-naphthyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376342.png)
